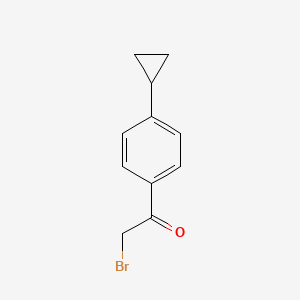

2-Bromo-1-(4-cyclopropylphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-1-(4-cyclopropylphenyl)ethanone” is a chemical compound with the CAS Number 1934754-00-3 . It has a molecular weight of 239.11 g/mol .

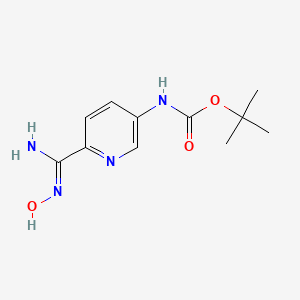

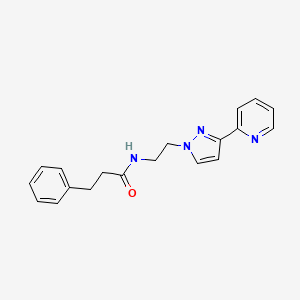

Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(4-cyclopropylphenyl)ethanone” consists of a bromine atom attached to the second carbon of an ethanone group, and a cyclopropyl group attached to the fourth carbon of a phenyl group .Aplicaciones Científicas De Investigación

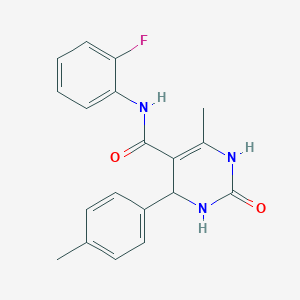

Synthesis of Branched Tryptamines

2-Bromo-1-(4-cyclopropylphenyl)ethanone is utilized in the synthesis of branched tryptamines, showcasing its versatility in generating compounds with potential pharmacological activities. The rearrangement of cyclopropylketone arylhydrazones, generated in situ from arylhydrazine hydrochlorides and ketones, leads to the formation of tryptamine derivatives. This method effectively synthesizes enantiomerically pure tryptamines, indicating the compound's utility in asymmetric synthesis and its potential in drug discovery (Salikov et al., 2017).

Hydrogen-bonding Patterns in Enaminones

Another application involves the study of hydrogen-bonding patterns in enaminones derived from 2-Bromo-1-(4-cyclopropylphenyl)ethanone. The structural analysis of these compounds reveals intricate hydrogen-bonding networks, contributing to our understanding of molecular interactions and the design of new materials and pharmaceuticals (Balderson et al., 2007).

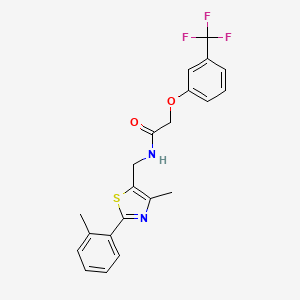

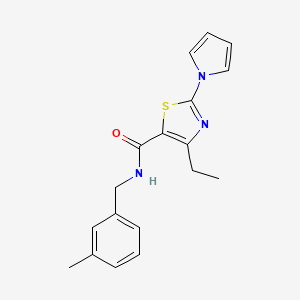

Reactivity and Synthesis of Thiazoles

Research on the reactivity of N-thioamido amidines with halogenated alkyl derivatives, including 2-Bromo-1-(4-cyclopropylphenyl)ethanone, facilitates the synthesis of 2-alkylamino thiazoles. This illustrates the compound's role in heterocyclic chemistry, offering pathways to synthesize molecules with potential biological activities (Khilifi et al., 2008).

Improvement of Synthetic Technology

An improvement in the synthetic technology of 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, demonstrates the importance of 2-Bromo-1-(4-cyclopropylphenyl)ethanone in pharmaceutical synthesis, highlighting advancements in yield and purity that can directly impact drug development and manufacturing processes (Yu-feng, 2013).

Safety And Hazards

“2-Bromo-1-(4-cyclopropylphenyl)ethanone” is classified as a chemical hazard. It is corrosive and lachrymatory, and can cause severe skin burns and eye damage . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection .

Propiedades

IUPAC Name |

2-bromo-1-(4-cyclopropylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-7-11(13)10-5-3-9(4-6-10)8-1-2-8/h3-6,8H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPSEYWLPHHHND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-cyclopropylphenyl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(dimethylamino)-2-{[2-(2-methylphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2991713.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(m-tolyl)propanenitrile](/img/structure/B2991715.png)

![methyl 4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2991725.png)